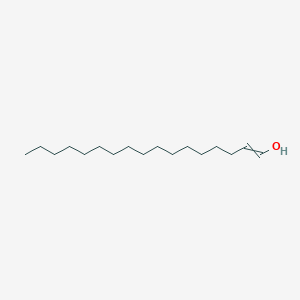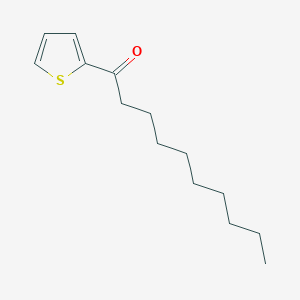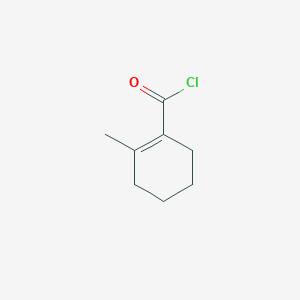![molecular formula C4H9ClNO4P B14435642 [1-(2-Chloroacetamido)ethyl]phosphonic acid CAS No. 82684-74-0](/img/structure/B14435642.png)
[1-(2-Chloroacetamido)ethyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Chloroacetamido)ethyl]phosphonic acid: is a chemical compound characterized by the presence of a phosphonic acid group attached to an ethyl chain, which is further substituted with a chloroacetamido group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloroacetamido)ethyl]phosphonic acid typically involves the reaction of chloroacetyl chloride with ethylamine to form 2-chloroacetamidoethylamine. This intermediate is then reacted with phosphorous acid under specific conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving steps such as purification through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(2-Chloroacetamido)ethyl]phosphonic acid can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, mild conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding phosphonic acid derivatives.
Reduction: Formation of reduced phosphonic acid derivatives.
Substitution: Formation of substituted phosphonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(2-Chloroacetamido)ethyl]phosphonic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The phosphonic acid group can mimic phosphate groups, making it useful in the study of enzyme mechanisms and inhibition .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or pathways .
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials, including flame retardants and corrosion inhibitors .
Wirkmechanismus
The mechanism of action of [1-(2-Chloroacetamido)ethyl]phosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group can bind to active sites of enzymes, inhibiting their activity. This interaction often involves the formation of stable complexes with metal ions or other cofactors present in the enzyme .
Vergleich Mit ähnlichen Verbindungen
Vinyl chloride: Used in the production of polyvinyl chloride (PVC).
Phosphonic acid derivatives: Such as aminophosphonic acids, which are used in various applications including agriculture and medicine.
Uniqueness: What sets [1-(2-Chloroacetamido)ethyl]phosphonic acid apart from similar compounds is its unique combination of a chloroacetamido group and a phosphonic acid group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules .
Eigenschaften
CAS-Nummer |
82684-74-0 |
|---|---|
Molekularformel |
C4H9ClNO4P |
Molekulargewicht |
201.54 g/mol |
IUPAC-Name |
1-[(2-chloroacetyl)amino]ethylphosphonic acid |
InChI |
InChI=1S/C4H9ClNO4P/c1-3(11(8,9)10)6-4(7)2-5/h3H,2H2,1H3,(H,6,7)(H2,8,9,10) |
InChI-Schlüssel |
WLNZLLXWXUEJOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(NC(=O)CCl)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[Bromo(difluoro)methoxy]benzene](/img/structure/B14435573.png)



![[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14435602.png)
![(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B14435609.png)

![5-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14435619.png)

![Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate](/img/structure/B14435651.png)
![1-Fluorobicyclo[2.1.1]hexan-2-one](/img/structure/B14435660.png)

